EN219-O-C4-NH2 (Tfa)
Description
EN219-O-C4-NH2 (Tfa) is a compound that incorporates an E3 ubiquitin ligase ligand and a PROTAC linker. It is primarily used in the design of PROTACs (Proteolysis Targeting Chimeras), which are molecules that can selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Properties
Molecular Formula |
C23H24BrClF3N3O4 |
|---|---|
Molecular Weight |
578.8 g/mol |
IUPAC Name |
1-[3-[4-(4-aminobutoxy)phenyl]-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C21H23BrClN3O2.C2HF3O2/c22-17-7-3-15(4-8-17)19-13-20(26(25-19)21(27)14-23)16-5-9-18(10-6-16)28-12-2-1-11-24;3-2(4,5)1(6)7/h3-10,20H,1-2,11-14,24H2;(H,6,7) |
InChI Key |
AHCPNNXQQSVKMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCl)C3=CC=C(C=C3)OCCCCN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EN219-O-C4-NH2 (Tfa) involves the incorporation of an E3 ubiquitin ligase ligand and a PROTAC linker. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions that involve the formation of covalent bonds between the ligand and the linker .
Industrial Production Methods
Industrial production methods for EN219-O-C4-NH2 (Tfa) are also proprietary. The compound is typically produced in specialized laboratories equipped with the necessary facilities for handling and synthesizing complex chemical compounds. The production process involves stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Amide Bond Formation
EN219-O-C4-NH2 (Tfa) participates in amide coupling reactions via its primary amine group. This reactivity is essential for conjugating the compound to E3 ubiquitin ligase ligands or target protein-binding moieties in PROTACs . For example:
Conditions : Carbodiimide (e.g., EDC) and N-hydroxysuccinimide (NHS) in anhydrous DMF or dichloromethane at 0–25°C.
Nucleophilic Substitution
The trifluoroacetate (Tfa) counterion enhances electrophilicity at adjacent carbonyl groups, facilitating nucleophilic attacks. This property is leveraged in linker cleavage during PROTAC synthesis .
Reductive Amination
In PROTAC assembly, the amine group reacts with aldehydes or ketones under reductive conditions (e.g., NaBH
CN) to form stable tertiary amines :
Reaction-Specific Data
PROTAC Ternary Complex Formation
EN219-O-C4-NH2 (Tfa) enables the formation of a ternary complex between the target protein and E3 ligase, initiating ubiquitination. Key steps include:
-
Binding : The amine terminus anchors to the E3 ligase (e.g., VHL) .
-
Recruitment : The linker positions the target protein for ubiquitin transfer.
-
Degradation : Ubiquitinated proteins are recognized by the proteasome .
Solubility and Stability
The trifluoroacetate counterion improves solubility in polar aprotic solvents (e.g., DMSO, DMF) and stabilizes intermediates during solid-phase synthesis .
Scientific Research Applications
EN219-O-C4-NH2 (Tfa) has a wide range of scientific research applications, including:
Chemistry: It is used in the design and synthesis of PROTACs, which are valuable tools for studying protein degradation and function.
Biology: The compound is used to investigate the role of specific proteins in biological processes by selectively degrading target proteins.
Medicine: EN219-O-C4-NH2 (Tfa) is used in drug discovery and development, particularly in the design of targeted therapies for various diseases.
Industry: The compound is used in the development of new materials and technologies that rely on protein degradation mechanisms .
Mechanism of Action
EN219-O-C4-NH2 (Tfa) exerts its effects by recruiting E3 ubiquitin ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The compound mimics the mode of action exploited by natural products, such as nimbolide, to selectively degrade target proteins. This mechanism involves the formation of a ternary complex between the E3 ligase, the target protein, and the PROTAC molecule .
Comparison with Similar Compounds
EN219-O-C4-NH2 (Tfa) is unique in its ability to recruit E3 ubiquitin ligases and form PROTACs. Similar compounds include other PROTACs that incorporate different E3 ligase ligands and linkers. Some examples of similar compounds are:
Von Hippel-Lindau (VHL) PROTACs: These compounds use VHL as the E3 ligase ligand.
MDM2 PROTACs: These compounds use MDM2 as the E3 ligase ligand.
Cereblon PROTACs: These compounds use Cereblon as the E3 ligase ligand
EN219-O-C4-NH2 (Tfa) stands out due to its specific ligand and linker combination, which provides unique properties and applications in protein degradation research.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing EN219-O-C4-NH2 (Tfa) in a laboratory setting?
- Methodological Answer : Follow peer-reviewed synthesis protocols, emphasizing stoichiometric control and reaction conditions (e.g., temperature, solvent purity). Document intermediates using HPLC or NMR for purity validation . Reproducibility requires precise logging of experimental parameters (e.g., stirring rate, reaction time) in electronic lab notebooks .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing EN219-O-C4-NH2 (Tfa)?
- Methodological Answer : Use FT-IR for functional group identification (e.g., Tfa-protected amines) and LC-MS for molecular weight confirmation. For structural elucidation, employ H/C NMR with deuterated solvents. Ensure error bars in chromatographic data to account for retention time variability .
Q. What documentation standards ensure reproducibility in EN219-O-C4-NH2 (Tfa) synthesis protocols?
- Methodological Answer : Adhere to FAIR data principles:
- Raw Data : Archive in repositories using standardized formats (e.g., JCAMP-DX for spectra) .
- Metadata : Include reaction conditions, instrument calibration details, and batch-specific anomalies .
- Ethical Reporting : Avoid selective data omission; disclose failed experiments in supplementary materials .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported stability data for EN219-O-C4-NH2 (Tfa) under varying pH conditions?
- Methodological Answer :
- Experimental Design : Follow OECD 122 guidelines: hydrolyze the compound in water, monitor pH until stabilization, and repeat tests across independent labs .
- Data Analysis : Apply ANOVA to compare degradation rates under acidic/alkaline conditions. Address confounding variables (e.g., dissolved oxygen) via controlled inert-atmosphere experiments .
Q. What statistical approaches are recommended for analyzing dose-response data in EN219-O-C4-NH2 (Tfa) toxicity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to Hill or Log-Logistic models for EC50/IC50 determination.
- Error Propagation : Use Monte Carlo simulations to quantify uncertainty in dose-response curves.
- Validation : Compare results with positive controls and apply Benjamini-Hochberg corrections for multiple comparisons .
Q. How should researchers address contradictory findings in EN219-O-C4-NH2 (Tfa) reaction mechanisms?
- Methodological Answer :
- Comparative Analysis : Replicate studies using identical conditions (solvent, catalyst loading) and characterize byproducts via GC-MS.
- Computational Modeling : Validate hypotheses with DFT calculations to identify plausible intermediates .
- Peer Review : Submit raw data and analysis scripts for open peer review to isolate methodological biases .
Q. What ethical considerations are critical when designing in vitro studies involving EN219-O-C4-NH2 (Tfa)?
- Methodological Answer :
- Data Integrity : Pre-register study designs to prevent HARKing (Hypothesizing After Results are Known) .
- Transparency : Disclose funding sources and potential conflicts of interest in publications.
- Compliance : Adhere to institutional review board (IRB) standards for chemical safety and waste disposal .
Methodological Guidelines for Data Presentation
Q. How should researchers present electrochemical data (e.g., Tafel plots) for EN219-O-C4-NH2 (Tfa) in publications?
- Answer :
- Standardization : Report overpotential values vs. RHE, including iR compensation details .
- Error Analysis : Add error bars reflecting triplicate measurements and state confidence intervals for Tafel slopes .
- Reproducibility : Share raw voltammograms in open repositories (e.g., Zenodo) with machine-readable metadata .
Q. What strategies mitigate batch-to-batch variability in EN219-O-C4-NH2 (Tfa) production?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
